N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide
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Overview
Description
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide is a fluorinated sulfonamide compound. It is known for its unique chemical structure, which includes a long perfluorinated carbon chain and a sulfonamide group. This compound is often used in various industrial and scientific applications due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide typically involves the following steps:
Fluorination: The starting material, octane, undergoes a fluorination process to introduce fluorine atoms at specific positions.
Sulfonation: The fluorinated octane is then reacted with a sulfonating agent to introduce the sulfonamide group.
Ethylation: The final step involves the ethylation of the sulfonamide group to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the perfluorinated chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides.
Scientific Research Applications
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. The perfluorinated chain provides stability and resistance to degradation, allowing the compound to maintain its activity under various conditions. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-ethylperfluorooctane sulfonamide: Similar in structure but lacks the hydroxyethoxyethyl group.
Perfluorooctane sulfonamide: Another related compound with a shorter perfluorinated chain.
Uniqueness
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide is unique due to its combination of a long perfluorinated chain and a hydroxyethoxyethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with biological or chemical systems.
Properties
CAS No. |
122818-13-7 |
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Molecular Formula |
C14H14F17NO4S |
Molecular Weight |
615.30 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide |
InChI |
InChI=1S/C14H14F17NO4S/c1-2-32(3-5-36-6-4-33)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h33H,2-6H2,1H3 |
InChI Key |
PITHXNPHTSFHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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